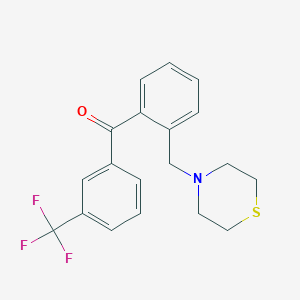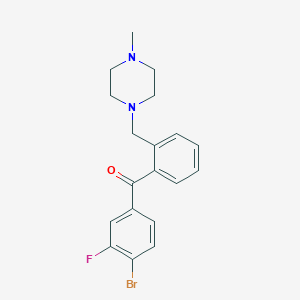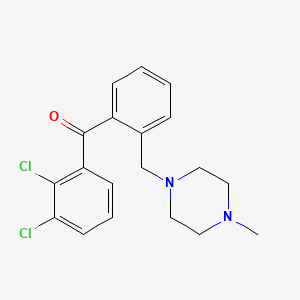
Sodium 2-((hydroxymethyl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by its sodium, hydroxymethyl, and amino functional groups. This compound is commonly used as a buffering agent, pH adjuster, and chelating agent in various industries, including personal care products, pharmaceuticals, and cleaning agents .
Mechanism of Action
Target of Action
Sodium 2-((hydroxymethyl)amino)acetate, also known as Sodium hydroxymethyl glycinate, is a derivative of the amino acid Glycine
Mode of Action
As a derivative of glycine, it may influence the secretion of anabolic hormones .
Biochemical Pathways
Amino acids and their derivatives, including this compound, have been commercially used as ergogenic supplements . They may influence various biochemical pathways related to exercise performance and stress response .
Result of Action
Sodium hydroxymethyl glycinate may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects are recognized to be beneficial as ergogenic dietary substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-((hydroxymethyl)amino)acetate is synthesized through the reaction of glycine with formaldehyde and sodium hydroxide. The reaction typically involves the following steps:
- Glycine reacts with formaldehyde to form N-(hydroxymethyl)glycine.
- N-(hydroxymethyl)glycine is then neutralized with sodium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where glycine and formaldehyde are mixed under controlled conditions. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-((hydroxymethyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides and alkoxides.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-((hydroxymethyl)amino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of glycine derivatives.
Biology: It is used in studies related to amino acid metabolism and as a buffering agent in biological assays.
Medicine: It is used in the formulation of pharmaceuticals, particularly as a pH adjuster and stabilizer.
Comparison with Similar Compounds
Sodium Glycinate: Similar in structure but lacks the hydroxymethyl group.
Sodium Acetate: Similar buffering properties but lacks the amino group.
Sodium Citrate: Used as a buffering agent but has a different chemical structure.
Uniqueness: Sodium 2-((hydroxymethyl)amino)acetate is unique due to its combination of sodium, hydroxymethyl, and amino functional groups, which provide it with distinct buffering and chelating properties. This makes it particularly useful in applications where both pH adjustment and metal ion chelation are required .
Properties
CAS No. |
70161-44-3 |
|---|---|
Molecular Formula |
C3H7NNaO3 |
Molecular Weight |
128.08 g/mol |
IUPAC Name |
sodium;2-(hydroxymethylamino)acetate |
InChI |
InChI=1S/C3H7NO3.Na/c5-2-4-1-3(6)7;/h4-5H,1-2H2,(H,6,7); |
InChI Key |
XVIFKRWLOQOKMV-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])NCO.[Na+] |
Canonical SMILES |
C(C(=O)O)NCO.[Na] |
Key on ui other cas no. |
70161-44-3 |
physical_description |
Liquid |
Pictograms |
Irritant |
sequence |
G |
Synonyms |
monomethylolglycine sodium hydroxymethylglycinate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)
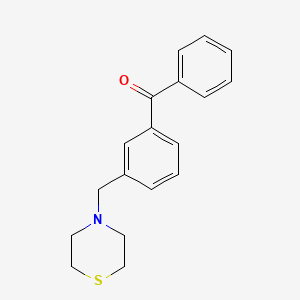
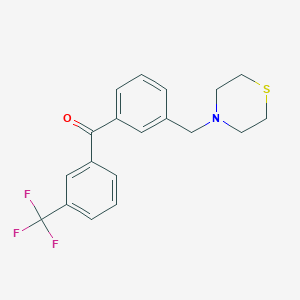
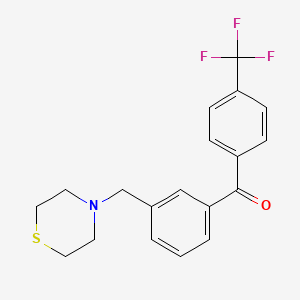
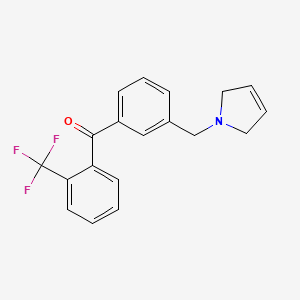
![Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343401.png)
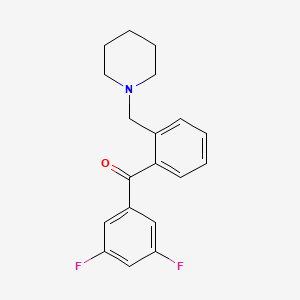
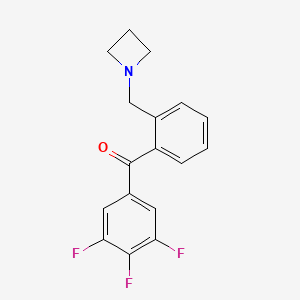
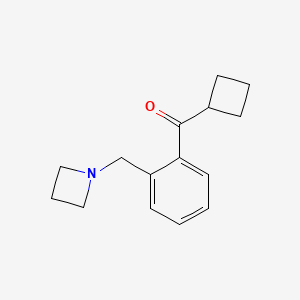
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)
![Ethyl 7-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate](/img/structure/B1343407.png)
